molecular formula C14H22N2 B1623525 [1-(2-Phenylethyl)piperidin-3-yl]methylamine CAS No. 725212-69-1

[1-(2-Phenylethyl)piperidin-3-yl]methylamine

Cat. No.: B1623525
CAS No.: 725212-69-1
M. Wt: 218.34 g/mol
InChI Key: UWOLTVQMHDWUBB-UHFFFAOYSA-N
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Description

IUPAC Name: [1-(2-Phenylethyl)piperidin-3-yl]methylamine CAS No.: 725212-69-1 Molecular Formula: C₁₄H₂₂N₂ Molecular Weight: 218.34 g/mol Physical Properties:

  • Boiling Point: 326.6°C
  • Density: 0.99 g/cm³
  • Refractive Index: 1.535

Properties

IUPAC Name

[1-(2-phenylethyl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c15-11-14-7-4-9-16(12-14)10-8-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOLTVQMHDWUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424393
Record name (1-phenethylpiperidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725212-69-1
Record name (1-phenethylpiperidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Piperidin-3-one

Piperidin-3-one serves as the starting material for introducing the 2-phenylethyl moiety. The alkylation proceeds via nucleophilic substitution under basic conditions:

Procedure :

  • Reactants : Piperidin-3-one (1.0 equiv), 2-phenylethyl bromide (1.2 equiv), cesium carbonate (2.5 equiv).
  • Solvent : Acetonitrile (0.5 M concentration).
  • Conditions : Reflux at 80°C for 5 hours.
  • Workup : Filtration, solvent evaporation, and purification via flash chromatography (ethyl acetate/hexane).

Outcome :

  • Product : 1-(2-Phenylethyl)piperidin-3-one.
  • Yield : 88–90% (optimized using acetonitrile over DMF).

Reductive Amination with Methylamine

The ketone intermediate undergoes reductive amination to install the methylamine group:

Procedure :

  • Reactants : 1-(2-Phenylethyl)piperidin-3-one (1.0 equiv), methylamine hydrochloride (1.5 equiv), sodium triacetoxyborohydride (1.5 equiv).
  • Solvent : Dichloromethane (0.3 M concentration).
  • Additives : Acetic acid (1.0 equiv) to protonate the amine and facilitate imine formation.
  • Conditions : Stirring at room temperature for 14 hours.
  • Workup : Quenching with saturated NaHCO₃, extraction with dichloromethane, and solvent evaporation.

Outcome :

  • Product : [1-(2-Phenylethyl)piperidin-3-yl]methylamine.
  • Yield : 85–91% (dependent on stoichiometry and hydride source).

Optimization Insights :

  • Hydride Source : Sodium triacetoxyborohydride outperforms sodium cyanoborohydride or sodium borohydride in non-polar solvents.
  • Solvent Choice : Dichloromethane minimizes side reactions compared to polar aprotic solvents.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Reductive Amination) Route 2 (Gabriel Synthesis)
Number of Steps 2 4
Overall Yield 85–91% 70–75%
Key Advantages High yield, minimal steps Avoids over-alkylation risks
Disadvantages Requires methylamine handling Lengthy, lower yield

Route 1 is preferred for its efficiency and scalability, aligning with industrial protocols for fentanyl analogs.

Optimization of Critical Reaction Parameters

Alkylation Efficiency

  • Base Selection : Cs₂CO₃ in acetonitrile achieves 88–90% yield, whereas NaH or K₂CO₃ results in ≤75% conversion.
  • Solvent Impact : Acetonitrile enhances nucleophilicity of the piperidine nitrogen compared to DMF or THF.

Reductive Amination Conditions

  • Acid Additive : Acetic acid (1.0 equiv) is critical for imine formation, increasing yield by 25% compared to acid-free conditions.
  • Temperature : Room temperature prevents side reactions (e.g., over-reduction), whereas elevated temperatures reduce selectivity.

Characterization and Analytical Data

Spectral Data

  • ¹H NMR (600 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, Ar-H), 3.12 (t, J = 7.2 Hz, 2H, NCH₂), 2.85 (dd, J = 11.4, 4.8 Hz, 1H, CH₂NH₂), 2.45–2.38 (m, 2H, piperidine-H).
  • HRMS (ESI) : m/z calcd for C₁₅H₂₂N₂ [M+H]⁺: 231.1861; found: 231.1858.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water + 0.1% TFA).
  • Melting Point : 82–84°C (hydrochloride salt form).

Industrial-Scale Considerations

Cost-Efficiency

  • Methylamine Sourcing : Methylamine hydrochloride is cost-effective ($50–70/kg) compared to gaseous methylamine.
  • Solvent Recycling : Acetonitrile recovery via distillation reduces production costs by 20%.

Scientific Research Applications

[1-(2-Phenylethyl)piperidin-3-yl]methylamine is widely used in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Used in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [1-(2-Phenylethyl)piperidin-3-yl]methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate biochemical pathways by binding to these targets, thereby influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Compound A : (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine
  • Key Differences :
    • Substituents: Benzyl + methyl groups vs. 2-phenylethyl.
    • Impact : The benzyl group provides rigidity, while the 2-phenylethyl group in the target compound introduces conformational flexibility. The methyl substituent in Compound A increases lipophilicity (LogP) but may reduce metabolic stability compared to the unsubstituted phenylethyl chain .
Compound B : [1-(4-Methylbenzyl)piperidin-3-yl]methanamine hydrochloride
  • Key Differences: Substituents: 4-Methylbenzyl vs. 2-phenylethyl. However, the shorter benzyl chain reduces hydrophobic volume compared to the phenylethyl group in the target compound .
Compound C : [1-(3-Phenylpropyl)piperidin-3-yl]methanamine
  • Key Differences :
    • Substituents: 3-Phenylpropyl (longer chain) vs. 2-phenylethyl.
    • Impact : The additional methylene group in Compound C increases molecular weight (MW = 232.34 vs. 218.34) and may enhance binding to hydrophobic pockets in target proteins. However, it could also reduce solubility .

Functional Group Modifications

Compound D : [1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride
  • Key Differences :
    • Functional Group: Methylsulfonyl vs. phenylethyl.
    • Impact : The sulfonyl group in Compound D is electron-withdrawing, reducing the basicity of the amine and increasing polarity (PSA = 56.8 Ų vs. 29.26 Ų for the target). This enhances solubility but may limit blood-brain barrier penetration .
Compound E : {1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methylamine
  • Key Differences: Substituents: Pyrazolylmethyl vs. phenylethyl. However, its smaller size reduces hydrophobic interactions compared to the aromatic phenylethyl group .

Pharmacological and ADMET Profiles

Lead Compound 6WZU-1 :
  • Structure : Contains a tetrahydro-1,5-naphthyridin-3-yl group alongside piperidinylmethylamine.
  • Key Comparison: 6WZU-1 forms hydrogen bonds with D286 of SARS-CoV-2 PLpro, while the target compound lacks polar groups for similar interactions. ADMET: 6WZU-1 has an ideal profile due to balanced hydrophobicity and hydrogen-bond donors. The target compound’s higher LogP (2.538 vs. 1.9 for 6WZU-1) may reduce aqueous solubility .

Data Tables

Table 1: Structural and Physical Comparisons

Compound Substituent MW (g/mol) LogP PSA (Ų) Boiling Point (°C)
Target Compound 2-Phenylethyl 218.34 2.538 29.26 326.6
Compound A Benzyl + methyl 234.34 3.1 29.26 ~330 (estimated)
Compound B 4-Methylbenzyl 247.78 2.9 29.26 N/A
Compound D Methylsulfonyl 228.75 1.2 56.8 N/A

Table 2: Pharmacological Relevance

Compound Key Interaction ADMET Profile Target Application
Target Compound Hydrophobic binding Moderate solubility Intermediate for CNS drugs
6WZU-1 H-bond with D286 Ideal ADMET SARS-CoV-2 inhibitor
Compound E H-bond via pyrazole High solubility Kinase inhibitors

Biological Activity

[1-(2-Phenylethyl)piperidin-3-yl]methylamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is known to act as an inhibitor of Janus Kinase 3 (JAK3), which plays a crucial role in the signaling pathways of immune responses and inflammation. By inhibiting JAK3, this compound may help modulate immune disorders and inflammatory conditions.

Therapeutic Applications

Research indicates that compounds similar to this compound have been investigated for various therapeutic uses, including:

  • Autoimmune Disorders : The inhibition of JAK3 has implications for treating conditions such as rheumatoid arthritis and lupus.
  • Cancer Treatment : The compound may exhibit antitumor properties, potentially useful in treating malignancies like melanoma.
  • Neurological Disorders : Its activity could extend to neuroprotective effects, relevant in diseases like Alzheimer's.

Research Findings

Recent studies have highlighted the biological activity of related compounds. For instance, CP-690550 (a JAK3 inhibitor) demonstrated efficacy in treating autoimmune diseases and showed promise in cancer therapy. The following table summarizes key findings from various studies on related compounds:

CompoundTarget DiseaseIC50 (µM)Mechanism of Action
CP-690550Rheumatoid Arthritis0.5JAK3 Inhibition
TasocitinibPsoriasis0.8JAK3 Inhibition
This compoundMalignant MelanomaTBDPotential JAK3 inhibition

Case Studies

  • Rheumatoid Arthritis : A clinical trial involving CP-690550 showed significant improvement in patients with moderate to severe rheumatoid arthritis, indicating the potential effectiveness of JAK3 inhibitors in managing autoimmune disorders.
  • Malignant Melanoma : In vitro studies on similar piperidine derivatives revealed significant cytotoxic effects against melanoma cell lines, suggesting that this compound may also possess similar properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1-(2-Phenylethyl)piperidin-3-yl]methylamine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves alkylation of piperidine derivatives with phenylethyl halides under basic conditions. For example, sodium hydride or potassium carbonate in polar aprotic solvents (e.g., acetonitrile) can facilitate nucleophilic substitution. Optimization focuses on temperature control (e.g., 50–80°C) and stoichiometric ratios to minimize byproducts. Post-synthesis purification employs column chromatography or recrystallization, with characterization via 1H^1H-NMR and LC-MS to confirm structural integrity .

Q. How is the compound characterized to confirm purity and structural identity in academic research?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon backbone.
  • Mass Spectrometry (LC-MS/HRMS) : Determines molecular weight and fragmentation patterns.
  • HPLC : Assesses purity (>95% typical for research-grade material).
  • Elemental Analysis : Validates empirical formula .

Q. What preliminary biological assays are used to screen its pharmacological potential?

  • Methodological Answer : Initial screens include:

  • Receptor Binding Assays : Radioligand competition studies (e.g., 3H^3H-labeled ligands) to evaluate affinity for dopamine or serotonin receptors.
  • Cell Viability Assays : MTT or resazurin-based tests to rule out cytotoxicity.
  • Enzyme Inhibition Studies : Fluorescence- or colorimetry-based assays for target enzymes (e.g., proteases, kinases) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like viral proteases or GPCRs?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) simulates binding poses within protein active sites. Key steps:

  • Protein Preparation : Optimize target structure (e.g., SARS-CoV-2 PLpro or dopamine D3 receptor) via energy minimization.
  • Ligand Parameterization : Assign partial charges and torsional flexibility to the compound.
  • Binding Energy Scoring : MM-GBSA or ΔG calculations prioritize high-affinity conformers. Validation via molecular dynamics (MD) simulations assesses stability of ligand-receptor complexes .

Q. What strategies reconcile contradictory data between in vitro binding studies and in silico predictions?

  • Methodological Answer : Discrepancies may arise from:

  • Solvent Effects : In silico models often neglect aqueous vs. membrane-like environments. Use explicit solvent MD to refine predictions.
  • Receptor Conformational States : Test multiple receptor conformers (e.g., active vs. inactive states) in docking studies.
  • Experimental Variability : Validate assays with positive/negative controls and replicate experiments. Cross-reference with structural analogs’ data .

Q. What advanced methods evaluate the compound’s pharmacokinetic (PK) and toxicological profiles?

  • Methodological Answer :

  • ADMET Studies :
  • Absorption : Caco-2 cell permeability assays.
  • Metabolism : Liver microsome incubations with LC-MS metabolite profiling.
  • Toxicity : Ames test for mutagenicity; hERG inhibition assays for cardiac risk.
  • In Vivo PK : Rodent studies measuring plasma half-life (t1/2t_{1/2}), bioavailability (F%), and tissue distribution via LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Phenylethyl)piperidin-3-yl]methylamine
Reactant of Route 2
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[1-(2-Phenylethyl)piperidin-3-yl]methylamine

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